Propanedinitrile, 2-[2-(2-bromophenyl)hydrazinylidene]-
Description
The compound "Propanedinitrile, 2-[2-(2-bromophenyl)hydrazinylidene]-" features a propanedinitrile core linked to a 2-bromophenyl group via a hydrazinylidene bridge. This structure is characteristic of mitochondrial uncouplers, which dissipate the proton gradient across the inner mitochondrial membrane, thereby disrupting oxidative phosphorylation . These analogs share the propanedinitrile-hydrazinylidene scaffold but differ in substituent groups, leading to variations in biological activity and physicochemical properties .
Properties
IUPAC Name |
2-[(2-bromophenyl)hydrazinylidene]propanedinitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN4/c10-8-3-1-2-4-9(8)14-13-7(5-11)6-12/h1-4,14H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGGIUVZITPUMMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NN=C(C#N)C#N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80354715 | |
| Record name | Propanedinitrile, [(2-bromophenyl)hydrazono]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80354715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101398-30-5 | |
| Record name | Propanedinitrile, [(2-bromophenyl)hydrazono]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80354715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanedinitrile, 2-[2-(2-bromophenyl)hydrazinylidene]- typically involves the reaction of 2-bromobenzaldehyde with malononitrile in the presence of a hydrazine derivative. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to optimize yield and purity. The reaction conditions are carefully controlled to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Propanedinitrile, 2-[2-(2-bromophenyl)hydrazinylidene]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include various hydrazine derivatives, substituted phenyl compounds, and oxidized products. The specific products depend on the reaction conditions and reagents used.
Scientific Research Applications
The biological applications of propanedinitrile derivatives primarily revolve around their antimicrobial , antiviral , and anticancer properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of propanedinitrile derivatives. For instance, compounds derived from this structure have shown significant cytotoxic effects against various cancer cell lines, including:
- MCF-7 (breast cancer) : IC50 values indicating potent activity.
- A459 (lung cancer) : Demonstrated effective inhibition of cell growth.
The mechanism of action is believed to involve the disruption of cellular processes, potentially through interactions with specific enzymes or pathways related to cancer progression .
Antimicrobial Activity
Propanedinitrile derivatives have also been evaluated for their antimicrobial properties. A series of synthesized compounds were tested against both Gram-positive and Gram-negative bacteria, showing varying degrees of effectiveness. The results indicated that certain derivatives exhibited stronger activity than standard antibiotics like Ciprofloxacin:
| Compound | Zone of Inhibition (mm) | MIC (µg/ml) |
|---|---|---|
| 2c | 27-29 | 50 |
| 2d | 25-29 | 25 |
These findings suggest that modifications to the structure can enhance antimicrobial efficacy .
Antiviral Activity
While antiviral activity has been less pronounced, some derivatives have shown moderate effects against viruses such as H5N1. The growth inhibition percentages ranged from 0% to 47%, indicating that further optimization is necessary for improved antiviral efficacy.
Case Studies and Research Findings
Several case studies have demonstrated the practical applications of propanedinitrile derivatives in drug development:
- Case Study 1 : A study focused on synthesizing a series of hydrazone derivatives from propanedinitrile, evaluating their anticancer properties across multiple cell lines. The most active compounds were identified for further development.
- Case Study 2 : Research on hybrid compounds combining propanedinitrile with thiazole moieties showed enhanced antimicrobial properties, suggesting that structural variations can lead to synergistic effects.
Computational Studies
Computational docking studies have been utilized to predict the binding interactions of propanedinitrile derivatives with target proteins associated with cancer and microbial resistance. These studies provide insights into the molecular dynamics and stability of the compounds within binding sites, supporting their potential as therapeutic agents .
Mechanism of Action
The mechanism of action of Propanedinitrile, 2-[2-(2-bromophenyl)hydrazinylidene]- involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to changes in their structure and function. The pathways involved in its action are still under investigation, but it is believed to affect various cellular processes through its chemical interactions.
Comparison with Similar Compounds
Key Structural Analogs
The following table summarizes critical structural analogs and their substituents:
Mitochondrial Uncoupling Efficiency
- FCCP : Exhibits a biphasic effect on cellular respiration—stimulating oxygen consumption at low concentrations (0.1–1 μM) and inhibiting it at higher doses (3 μM) due to excessive proton leakage .
- Target Compound : While direct data are unavailable, its structural similarity to FCCP suggests comparable biphasic behavior. However, the ortho-bromo substituent may shift the effective concentration range due to altered membrane interaction .
- CCCP : Less potent than FCCP, requiring higher concentrations (10 μM) to achieve similar uncoupling effects, likely due to reduced lipophilicity .
Physicochemical Properties
- Solubility: FCCP is soluble in DMSO (100 mM) and methanol but insoluble in water . The target compound’s bromine atom increases molecular weight and may reduce solubility compared to FCCP, necessitating optimization in experimental formulations.
- Stability :
- Hydrazinylidene derivatives are generally stable in anhydrous solvents but may degrade under acidic or aqueous conditions. The bromine atom’s inductive effect could enhance stability relative to chlorine or methoxy analogs .
Biological Activity
Introduction
Propanedinitrile, 2-[2-(2-bromophenyl)hydrazinylidene]- (CAS No. 2698-42-2), is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, chemical properties, and biological activities, particularly focusing on its antibacterial and anticancer properties.
- Molecular Formula : C10H5BrN2
- Molecular Weight : 233.06 g/mol
- Structure : The compound features a bromophenyl group attached to a hydrazinylidene moiety linked to propanedinitrile.
Synthesis
The synthesis of propanedinitrile, 2-[2-(2-bromophenyl)hydrazinylidene]- typically involves the condensation of 2-bromobenzaldehyde with malononitrile in the presence of a base. The reaction pathway can be summarized as follows:
- Formation of Hydrazone : The reaction of 2-bromobenzaldehyde with hydrazine yields a hydrazone intermediate.
- Cyclization : Subsequent treatment with malononitrile leads to the formation of the final product through cyclization.
Antibacterial Activity
Research indicates that compounds similar to propanedinitrile, 2-[2-(2-bromophenyl)hydrazinylidene]- exhibit significant antibacterial properties. The compound has been tested against various Gram-positive and Gram-negative bacteria, demonstrating efficacy comparable to standard antibiotics.
| Bacteria Tested | Activity Observed | Reference |
|---|---|---|
| Staphylococcus aureus | Effective inhibition | |
| Escherichia coli | Moderate activity | |
| Proteus mirabilis | Significant activity |
Anticancer Activity
The anticancer potential of propanedinitrile derivatives has also been explored. In vitro studies have shown that certain analogues can inhibit the growth of cancer cell lines, including colon carcinoma and breast cancer cells.
| Cell Line Tested | IC50 (µM) | Effectiveness |
|---|---|---|
| HCT-15 (Colon Carcinoma) | <10 | High efficacy |
| A-431 (Skin Carcinoma) | <20 | Moderate efficacy |
The structure-activity relationship (SAR) analysis suggests that the presence of the bromophenyl group significantly enhances the cytotoxic activity against these cancer cell lines .
Case Studies
- Antibacterial Study : A study conducted on a series of hydrazone derivatives, including propanedinitrile analogues, demonstrated their effectiveness against antibiotic-resistant strains of bacteria. The study showed that modifications in the phenyl ring could enhance antibacterial properties .
- Anticancer Research : In another study focusing on thiazole-integrated compounds, derivatives similar to propanedinitrile were found to exhibit potent anticancer activity against various human cancer cell lines. The presence of electron-withdrawing groups was identified as crucial for enhancing activity .
Q & A
Q. What are the optimal synthetic routes for Propanedinitrile, 2-[2-(2-bromophenyl)hydrazinylidene]-?
The synthesis typically involves coupling 2-bromophenylhydrazine with malononitrile under acidic or catalytic conditions. Key steps include:
- Reagent selection : Use ethanol or methanol as solvents with mild acids (e.g., acetic acid) to facilitate hydrazone formation.
- Temperature control : Reactions are conducted at 60–80°C to balance yield and purity.
- Purification : Column chromatography or recrystallization from ethanol/water mixtures is recommended. Similar protocols for hydrazinylidene derivatives are validated in studies using malononitrile and arylhydrazines .
| Example Reaction Conditions |
|---|
| Reactants: 2-bromophenylhydrazine, malononitrile |
| Solvent: Ethanol |
| Catalyst: Acetic acid (0.1 eq) |
| Temperature: 70°C, 6 hours |
| Yield: ~75% (reported for analogous compounds) |
Q. Which spectroscopic techniques are most effective for structural characterization?
- NMR Spectroscopy : H and C NMR confirm hydrazone connectivity and aromatic substitution patterns. The hydrazinylidene proton appears as a singlet near δ 8.5–9.0 ppm .
- IR Spectroscopy : Stretching frequencies for nitrile groups (C≡N) are observed at 2200–2250 cm, while N–H vibrations appear at 3200–3350 cm.
- X-ray Crystallography : ORTEP-III software (with GUI) enables precise 3D structure determination, resolving bond angles and dihedral angles critical for confirming stereochemistry .
Q. What are the key physicochemical properties of this compound?
- Molecular formula : CHBrN (derived from analogous structures in ).
- Molecular weight : ~293.08 g/mol.
- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water.
- Thermal stability : Decomposes above 200°C, as observed via TGA-DSC analysis in related hydrazone derivatives .
Advanced Research Questions
Q. How can computational methods predict electronic properties and reactivity?
- Quantum Chemical Calculations : Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level optimizes geometry and calculates frontier molecular orbitals (HOMO-LUMO gaps). This predicts charge-transfer interactions and nucleophilic/electrophilic sites .
- QSPR Models : Quantitative Structure-Property Relationship (QSPR) models correlate substituent effects (e.g., bromine position) with properties like dipole moment and polarizability.
- Neural Networks : Predict spectroscopic signatures (e.g., UV-Vis absorption maxima) using training datasets from similar nitrile-hydrazone systems .
Q. What mechanistic insights explain its reactivity in substitution and cycloaddition reactions?
- Nucleophilic Substitution : The hydrazinylidene group acts as an electron-withdrawing moiety, activating the bromophenyl ring for SNAr reactions with amines or thiols. Kinetic studies suggest a two-step mechanism involving Meisenheimer complex formation .
- Cycloaddition : The nitrile groups participate in [3+2] cycloadditions with azides, forming tetrazole derivatives. Solvent polarity (e.g., DMF vs. toluene) significantly impacts reaction rates .
Q. How can conflicting data on biological activity be resolved?
- Controlled Assays : Reproduce studies under standardized conditions (e.g., fixed pH, temperature, and cell lines).
- Structure-Activity Relationship (SAR) Analysis : Compare bioactivity of derivatives with varying substituents (e.g., 2-bromo vs. 4-bromo analogs) to isolate electronic or steric effects .
- Computational Validation : Molecular docking (using MOE or AutoDock) identifies potential protein targets (e.g., kinases) and reconciles discrepancies in IC values .
Data Contradiction Analysis
Q. How to address discrepancies in reported spectroscopic data?
- Variable Solvent Effects : NMR chemical shifts vary with solvent polarity (e.g., CDCl vs. DMSO-d). Cross-reference data using identical solvents .
- Crystallographic Artifacts : Use single-crystal XRD (via ORTEP-III) to resolve ambiguities in bond lengths/angles caused by powder diffraction noise .
Q. Why do synthetic yields vary across studies?
- Catalyst Optimization : Screen Lewis acids (e.g., ZnCl) or organocatalysts to improve efficiency.
- Side Reactions : Monitor byproducts (e.g., hydrolysis of nitriles to amides) via LC-MS and adjust reaction time/temperature .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
